molecular formula C15H10BrClO B1599862 ACETOPHENONE, 4'-BROMO-2-(p-CHLOROBENZYLIDENE)- CAS No. 6332-22-5

ACETOPHENONE, 4'-BROMO-2-(p-CHLOROBENZYLIDENE)-

Cat. No. B1599862
CAS RN: 6332-22-5
M. Wt: 321.59 g/mol
InChI Key: HYCQSDMDGCPEPI-XCVCLJGOSA-N
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Description

ACETOPHENONE, 4’-BROMO-2-(p-CHLOROBENZYLIDENE)- is a chemical compound with the empirical formula C15H13BrO3S . It is also known as 4’-Bromo-2-(p-tolyl sulfonyl)acetophenone . The molecular weight of this compound is approximately 353.23 g/mol .


Synthesis Analysis

The synthesis of ACETOPHENONE, 4’-BROMO-2-(p-CHLOROBENZYLIDENE)- can be achieved through α-bromination of acetophenone. Anhydrous aluminum chloride is used as a catalyst, and bromine is gradually added to the acetophenone solution in anhydrous ether. The resulting phenacyl bromide is then isolated and purified .


Molecular Structure Analysis

The molecular structure of ACETOPHENONE, 4’-BROMO-2-(p-CHLOROBENZYLIDENE)- consists of a phenyl ring with a bromine and a chlorobenzylidene group attached. The compound exists as brownish-yellow crystals and has a melting point of 45–48°C .


Chemical Reactions Analysis

ACETOPHENONE, 4’-BROMO-2-(p-CHLOROBENZYLIDENE)- can undergo various reactions typical of ketones, including nucleophilic addition, reduction, and substitution reactions. It serves as a versatile precursor for the synthesis of biologically active compounds and intermediates for organic conversions .


Physical And Chemical Properties Analysis

Scientific Research Applications

Application 1: Experimental Teaching

  • Summary of the Application: This application involves the use of α-bromination reaction on acetophenone derivatives in experimental teaching. It is a chemical innovation experiment engaging junior undergraduates .
  • Methods of Application: The bromination of various acetophenone derivatives was investigated by employing pyridine hydrobromide perbromide as the brominating agent. The effects of reaction time, reaction temperature, and dosage of the brominating agent were explored .
  • Results or Outcomes: The results demonstrated that 4-chloro-α-bromo-acetophenone could be synthesized at 90 ℃ using 4-chloroacetophenone as a substrate and acetic acid as a solvent with a molar ratio of substrate to brominator being 1.0:1.1 .

Application 2: Two-Phase Electrolysis

  • Summary of the Application: This application involves a catalyst-free method for the α-bromination of acetophenones using NaBr and CHCl3 in biphasic electrolysis with H2SO4 as a supporting electrolyte at room temperature .
  • Methods of Application: This approach results in an excellent yield of α-bromo acetophenones with high selectivity in a beaker-type cell equipped with C/SS electrodes .
  • Results or Outcomes: Various optimization studies were carried out to achieve good yield with high current efficiency .

Application 3: Synthesis of Heterocyclic Compounds

  • Summary of the Application: This application involves the synthesis of two series of heterocyclic compounds including 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles and their isosteric 2-oxopyridine derivatives .
  • Methods of Application: The multicomponent reaction of the 4-bromo acetophenone 2, aromatic aldehyde 74, malononitrile or ethyl cyanoacetate 100 and ammonium acetate 101 in ethanol under reflux was used to synthesize these compounds .
  • Results or Outcomes: The synthesis resulted in the production of two series of heterocyclic compounds .

Safety And Hazards

ACETOPHENONE, 4’-BROMO-2-(p-CHLOROBENZYLIDENE)- is a lachrymator and should be handled carefully to avoid skin contact and inhalation of vapors .

Future Directions

: Sigma-Aldrich IDF00200

properties

IUPAC Name

(E)-1-(4-bromophenyl)-3-(4-chlorophenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrClO/c16-13-6-4-12(5-7-13)15(18)10-3-11-1-8-14(17)9-2-11/h1-10H/b10-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYCQSDMDGCPEPI-XCVCLJGOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)C2=CC=C(C=C2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)C2=CC=C(C=C2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ACETOPHENONE, 4'-BROMO-2-(p-CHLOROBENZYLIDENE)-

CAS RN

6332-22-5, 126443-16-1
Record name Acetophenone, 4'-bromo-2-(p-chlorobenzylidene)-
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Record name 4'-Bromo-4-chlorochalcone
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Record name 4′-Bromo-4-chlorochalcone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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